molecular formula C7H10O3 B1274141 3-Ethyl-3-methyloxolane-2,5-dione CAS No. 50598-33-9

3-Ethyl-3-methyloxolane-2,5-dione

Cat. No.: B1274141
CAS No.: 50598-33-9
M. Wt: 142.15 g/mol
InChI Key: HRMQFEOLGGKZLJ-UHFFFAOYSA-N
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Description

Significance of Cyclic Diketones in Organic Synthesis

Cyclic diketones are a class of organic compounds that serve as pivotal building blocks in the synthesis of a vast range of chemical architectures. Their importance stems from the presence of two carbonyl groups within a ring structure, which imparts a unique reactivity profile. These functional groups can participate in a variety of chemical reactions, including enolization, aldol (B89426) condensations, Michael additions, and ring-opening reactions, making them highly valuable intermediates. nih.govnih.gov

The reactivity of cyclic diketones allows for the construction of complex polycyclic and heterocyclic systems, which are often the core scaffolds of biologically active molecules and functional materials. rsc.org For instance, they are extensively used in the synthesis of natural products, pharmaceuticals, and agrochemicals. The ability to introduce substituents at various positions on the ring further enhances their utility, enabling the fine-tuning of the steric and electronic properties of the target molecules.

Scope and Research Trajectory of 3-Ethyl-3-methyloxolane-2,5-dione

This compound, with the chemical formula C₇H₁₀O₃, is a specific example of a substituted cyclic diketone that has attracted interest in scientific research. Its structure features an oxolane (tetrahydrofuran) ring with ketone groups at the 2 and 5 positions, and both an ethyl and a methyl group attached to the carbon at the 3-position. This asymmetric substitution pattern is a key feature that influences its chemical behavior and potential applications.

The primary research interest in this compound lies in its role as a versatile building block in organic synthesis. It can be utilized to introduce a specific stereocenter and a reactive anhydride (B1165640) moiety into a target molecule. The presence of the anhydride group makes it susceptible to nucleophilic attack, leading to ring-opening reactions that can be exploited to create linear dicarboxylic acid derivatives or to form amide or ester linkages with appropriate nucleophiles.

While detailed experimental procedures for the synthesis of this compound are not extensively documented in publicly available literature, the general approach involves the cyclization of a corresponding β-dicarbonyl precursor. This intramolecular esterification or lactonization is typically achieved under acidic or catalytic conditions.

The research trajectory for this compound and its analogs points towards their use in the synthesis of heterocyclic compounds and their investigation for potential biological activities. Preliminary studies on related structures suggest potential antimicrobial and anticancer properties, though specific research on this compound in these areas is still emerging. Furthermore, the oxolane-2,5-dione scaffold is known to be a monomer in ring-opening polymerization, suggesting that this compound could be a candidate for the development of novel biodegradable polymers with tailored properties.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₁₀O₃
Molecular Weight142.15 g/mol
IUPAC NameThis compoundN/A
CAS Number50598-33-9
SMILESCCC1(C)C(=O)OC(=O)C1N/A
InChI KeyHRMQFEOLGGKZLJ-UHFFFAOYSA-NN/A

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-ethyl-3-methyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-3-7(2)4-5(8)10-6(7)9/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRMQFEOLGGKZLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CC(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30964828
Record name 3-Ethyl-3-methyloxolane-2,5-dione
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Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50598-33-9
Record name 3-Ethyldihydro-3-methyl-2,5-furandione
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Record name 3-Ethyldihydro-3-methylfuran-2,5-dione
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Record name 3-Ethyl-3-methyloxolane-2,5-dione
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Record name 3-ethyldihydro-3-methylfuran-2,5-dione
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Synthetic Methodologies for 3 Ethyl 3 Methyloxolane 2,5 Dione and Analogs

Precursor-Based Cyclization Strategies

The most direct and established methods for synthesizing 3-ethyl-3-methyloxolane-2,5-dione rely on the cyclization of a specifically substituted succinic acid precursor. These strategies are foundational in organic synthesis and provide reliable access to the target molecule.

Intramolecular Esterification and Lactonization Approaches

Intramolecular esterification, or lactonization, is a primary method for the formation of cyclic esters like oxolane-2,5-diones. In the case of this compound, the direct precursor is 2-ethyl-2-methylsuccinic acid. The synthesis of this precursor has been documented in the chemical literature. A common approach involves a one-step condensation reaction. For instance, the reaction of ethyl cyanoacetate (B8463686) with 2-butanone (B6335102) in the presence of potassium cyanide and acetic acid, followed by hydrolysis, yields α-ethyl-α-methylsuccinic acid. nih.gov

The subsequent cyclization to form the anhydride (B1165640), this compound, is typically achieved through dehydration of the diacid precursor. This is a standard transformation in organic chemistry where a dicarboxylic acid is converted to its cyclic anhydride, often by heating or using a dehydrating agent. While specific conditions for the cyclization of 2-ethyl-2-methylsuccinic acid are not detailed in the readily available literature, analogous transformations of substituted succinic acids are well-established. For example, the dehydration can be effected by heating the diacid, sometimes under reduced pressure, or by using reagents like acetic anhydride or acetyl chloride.

A general representation of this two-step synthesis is shown below:

Step 1: Synthesis of 2-Ethyl-2-methylsuccinic Acid

Starting Materials: Ethyl cyanoacetate, 2-Butanone

Reagents: Potassium cyanide, Acetic acid, Hydrochloric acid (for hydrolysis)

Product: 2-Ethyl-2-methylsuccinic acid nih.gov

Step 2: Cyclization to this compound

Starting Material: 2-Ethyl-2-methylsuccinic acid

Condition: Dehydration (e.g., heating)

Product: this compound nih.gov

Cyclization of β-Dicarbonyl Compounds

The Dieckmann condensation is a well-known intramolecular reaction of a diester to form a β-keto ester, which upon hydrolysis and decarboxylation can lead to cyclic ketones. While not a direct route to oxolane-2,5-diones, variations of this cyclization using appropriate β-dicarbonyl precursors can be envisioned for the synthesis of related heterocyclic systems. For instance, the cyclization of a triester like ethyl 2-methyl-2-carbethoxyadipate can lead to substituted cyclopentanones. organic-chemistry.org Although a direct application of the Dieckmann cyclization for the synthesis of this compound from a β-dicarbonyl precursor is not explicitly described, the underlying principles of intramolecular condensation are relevant for the construction of five-membered rings.

Catalytic Approaches in Oxolane-2,5-dione Synthesis

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and environmental footprint. While specific applications of these methods for the direct synthesis of this compound are not widely reported, analogous catalytic strategies for related structures are informative.

Catalytic Hydrogenation and Reduction Steps in Precursor Transformation

Catalytic hydrogenation is a fundamental process in organic synthesis. In the context of oxolane-2,5-dione synthesis, it can be applied to the precursors. For example, 2-methylsuccinic acid can be prepared by the partial hydrogenation of itaconic acid using a Raney nickel catalyst. mdpi.com This suggests that a potential route to 2-ethyl-2-methylsuccinic acid could involve the synthesis of an unsaturated precursor, such as an alkylidene succinic acid, followed by catalytic hydrogenation.

The hydrogenation of substituted succinic anhydrides themselves has also been studied. rsc.org Such reactions typically lead to the corresponding γ-butyrolactones or further reduced products. While this is a transformation of the oxolane-2,5-dione ring system rather than its formation, it is a relevant catalytic process for this class of compounds.

Biocatalytic and Enzymatic Synthesis Pathways for Related Scaffolds

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes, particularly lipases, have been extensively used for the kinetic resolution of racemic mixtures and the asymmetric synthesis of chiral building blocks.

For precursors of substituted oxolane-2,5-diones, such as chiral carboxylic acids, enzymatic resolution is a viable strategy. For instance, the kinetic resolution of 2-methylbutyric acid and its esters has been achieved using various lipases, demonstrating the potential for obtaining enantiomerically enriched precursors. cjcatal.comnih.gov Lipases have also been employed in the desymmetrization of prochiral diesters and the kinetic resolution of racemic amino acids, which are valuable intermediates for a wide range of chiral compounds. nih.gov

Green Chemistry Principles in the Synthesis of this compound

A key precursor for the synthesis of this compound is 2-ethyl-2-methylsuccinic acid. mpbio.comnih.gov Therefore, the principles of green chemistry can be applied to both the synthesis of this dicarboxylic acid precursor and its subsequent cyclization to the target anhydride.

One of the primary goals of green chemistry is to utilize renewable feedstocks. In the context of this compound synthesis, this translates to exploring bio-based routes for its precursor, 2-ethyl-2-methylsuccinic acid. While specific biocatalytic routes for this particular substituted succinic acid are not extensively documented in publicly available literature, significant progress has been made in the microbial fermentation of succinic acid itself. nih.gov Engineered yeast strains have shown promise in producing succinic acid from non-food raw materials like glycerol, acetic acid, and lignocellulosic hydrolysate, offering a more sustainable alternative to petrochemical-based methods. nih.gov This progress opens up possibilities for developing engineered metabolic pathways in microorganisms to produce substituted succinic acids like the 2-ethyl-2-methyl derivative.

The cyclization of 2-ethyl-2-methylsuccinic acid to this compound traditionally involves methods that may use harsh dehydrating agents or high temperatures, which are often not aligned with green chemistry principles. Recent research has focused on the development of more environmentally friendly catalytic systems for the synthesis of cyclic anhydrides from their corresponding dicarboxylic acids.

Heterogeneous catalysts, for instance, offer significant advantages as they can be easily separated from the reaction mixture and reused, reducing waste and cost. While direct application to this compound is not widely reported, studies on similar cyclic anhydrides provide valuable insights. The potential for applying these greener catalytic methods to the synthesis of this compound is a promising area for future research.

Another cornerstone of green chemistry is the concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants into the desired product. primescholars.com Addition and rearrangement reactions are considered highly atom-economical as they incorporate all reactant atoms into the final product. primescholars.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. primescholars.com The synthesis of 2-ethyl-2-methylsuccinic acid and its subsequent cyclization should be designed to maximize atom economy. For instance, a one-step condensation reaction to form the precursor could be more atom-economical than a multi-step process involving protecting groups and leaving groups. orgsyn.org

The choice of solvents is also a critical factor in the greenness of a synthetic process. Traditional organic solvents are often volatile, toxic, and contribute to environmental pollution. The principles of green chemistry advocate for the use of safer solvents, such as water, supercritical fluids, or bio-based solvents, or ideally, conducting reactions in solvent-free conditions. While specific solvent-free methods for the synthesis of this compound are not detailed in the available literature, the development of such processes, potentially aided by microwave irradiation or solid-state catalysis, would represent a significant advancement in its green synthesis.

The following table summarizes potential green chemistry approaches for the synthesis of this compound and its precursor, based on methodologies developed for related compounds.

Green Chemistry PrincipleApplication to Synthesis of this compound and PrecursorPotential Benefits
Use of Renewable Feedstocks Biocatalytic synthesis of 2-ethyl-2-methylsuccinic acid using engineered microorganisms.Reduced reliance on fossil fuels, utilization of biomass.
Catalysis Use of reusable heterogeneous catalysts (e.g., solid acids) for the cyclization of 2-ethyl-2-methylsuccinic acid.Simplified purification, catalyst recycling, reduced waste.
Atom Economy Designing synthetic routes that maximize the incorporation of reactant atoms into the final product, such as one-pot condensation reactions.Minimized byproduct formation, increased process efficiency.
Safer Solvents and Auxiliaries Exploring the use of green solvents (e.g., water, bio-solvents) or solvent-free reaction conditions for both precursor synthesis and cyclization.Reduced environmental pollution, improved worker safety.
Energy Efficiency Employing energy-efficient methods like microwave-assisted synthesis or reactions at ambient temperature and pressure.Lower energy consumption, reduced carbon footprint.

Detailed research into these areas will be crucial for developing a truly sustainable and environmentally benign synthesis of this compound.

Chemical Reactivity and Mechanistic Investigations of 3 Ethyl 3 Methyloxolane 2,5 Dione

Ring-Opening Reactions and Their Mechanistic Elucidation

The oxolane-2,5-dione ring is inherently strained and readily undergoes ring-opening reactions in the presence of nucleophiles. This reactivity is a cornerstone of its utility in organic synthesis, particularly in the formation of polyesters and other functionalized molecules.

The general mechanism for nucleophilic ring-opening involves the attack of a nucleophile on one of the electrophilic carbonyl carbons. This leads to the formation of a tetrahedral intermediate, which then collapses, cleaving the acyl-oxygen bond and opening the ring. The result is a monosubstituted succinic acid derivative.

Common nucleophiles that initiate ring-opening include:

Water: Hydrolysis of the anhydride (B1165640) leads to the formation of 2-ethyl-2-methylsuccinic acid. This reaction can be accelerated by acid or base catalysis. nih.govlibretexts.org

Alcohols: Alcoholysis results in the formation of a monoester of 2-ethyl-2-methylsuccinic acid. This reaction is fundamental to the synthesis of polyesters via ring-opening polymerization. saskoer.cayoutube.com

Amines: Aminolysis with primary or secondary amines yields the corresponding monoamide of 2-ethyl-2-methylsuccinic acid. saskoer.ca

The mechanistic pathway for these reactions is a classic nucleophilic acyl substitution. In the context of polymerization, the ring-opening polymerization (ROP) of cyclic anhydrides like 3-ethyl-3-methyloxolane-2,5-dione can be initiated by various species, including anionic, cationic, and organometallic catalysts. rsc.orgmdpi.comnih.gov Anionic ROP, for instance, often proceeds via the attack of an alkoxide or carboxylate anion on a carbonyl carbon, leading to chain propagation. nih.govacs.org

Nucleophilic Additions and Substitution Pathways of the Oxolane-2,5-dione Ring

Nucleophilic attack is the predominant mode of reaction for this compound. The two carbonyl carbons are the primary electrophilic sites. Due to the unsymmetrical nature of the substitution at the C3 position (ethyl and methyl groups), the two carbonyl groups are electronically and sterically distinct, which can lead to regioselectivity in nucleophilic attack.

The general pathway for nucleophilic acyl substitution on the anhydride ring can be summarized as follows:

Nucleophilic Attack: A nucleophile adds to one of the carbonyl carbons.

Tetrahedral Intermediate Formation: A short-lived tetrahedral intermediate is formed.

Ring Opening: The intermediate collapses, with the carboxylate group acting as a leaving group, resulting in the opening of the anhydride ring. saskoer.ca

The following table outlines the expected products from reactions with various nucleophiles:

Nucleophile

Reaction Type

Major Product

Water (H₂O)

Hydrolysis

2-Ethyl-2-methylsuccinic acid

Methanol (CH₃OH)

Alcoholysis

4-Methoxy-2-ethyl-2-methyl-4-oxobutanoic acid or 1-Methoxy-3-ethyl-3-methyl-1,4-dioxobutan-2-ylium

Ammonia (NH₃)

Aminolysis

4-Amino-2-ethyl-2-methyl-4-oxobutanoic acid or 1-Amino-3-ethyl-3-methyl-1,4-dioxobutan-2-ylium

Oxidation and Reduction Transformations of this compound

The oxolane-2,5-dione scaffold can undergo both oxidation and reduction, although these transformations are less common than nucleophilic ring-opening.

Oxidation: While the anhydride itself is in a relatively high oxidation state, the adjacent methylene (B1212753) group (C4) could potentially be oxidized under strong conditions. However, the primary focus of oxidation reactions involving this compound would likely be on derivatives formed after ring-opening. For instance, the corresponding dicarboxylic acid could be subjected to further oxidative degradation. Common oxidizing agents for related compounds include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃).

Reduction: The carbonyl groups of the anhydride are susceptible to reduction by strong reducing agents. The use of metal hydrides is a common method for this transformation. cdnsciencepub.com

Lithium aluminum hydride (LiAlH₄): This powerful reducing agent will typically reduce both carbonyl groups, leading to the formation of 2-ethyl-2-methylbutane-1,4-diol after complete reduction and workup.

Sodium borohydride (B1222165) (NaBH₄): As a milder reducing agent, NaBH₄ may exhibit greater selectivity. It can potentially reduce one or both carbonyl groups, leading to the formation of lactones or the diol, depending on the reaction conditions. cdnsciencepub.com The reduction of unsymmetrical cyclic anhydrides often shows a preference for the attack on one of the two possible carbonyl groups. cdnsciencepub.com

A summary of potential reduction products is presented below:

Reducing Agent

Reaction Conditions

Major Product(s)

Lithium aluminum hydride (LiAlH₄)

Strong, non-selective

2-Ethyl-2-methylbutane-1,4-diol

Sodium borohydride (NaBH₄)

Milder, potentially selective

3-Ethyl-3-methyl-5-hydroxydihydrofuran-2(3H)-one and/or 4-ethyl-4-methyl-5-hydroxydihydrofuran-2(3H)-one (lactones), or the diol

Regioselective and Stereoselective Control in Reactions Involving the Scaffold

The presence of two different alkyl substituents at the C3 position introduces asymmetry into the molecule, making regioselectivity a key consideration in its reactions. wikipedia.org Nucleophilic attack can, in principle, occur at either the C2 or C5 carbonyl group. The preference for attack at one site over the other is influenced by both steric and electronic factors.

Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. A bulky nucleophile might preferentially attack the less hindered C5 carbonyl group.

Electronic Effects: The alkyl groups are electron-donating, which can slightly influence the electrophilicity of the adjacent carbonyl carbons.

For instance, in the reduction of unsymmetrical cyclic anhydrides with metal hydrides, the regioselectivity of the attack is a well-studied phenomenon. cdnsciencepub.com The interplay of steric hindrance and the coordination of the metal cation to a carbonyl oxygen can direct the hydride attack to a specific carbonyl group. doi.org

While this compound is a chiral molecule, the specific reactions discussed are generally performed on the racemic mixture. However, if an enantiomerically pure form were used, the stereocenter at C3 would be preserved in many of the ring-opening reactions, allowing for the synthesis of chiral products. Enantioselective synthesis of related 3,3-disubstituted succinimides has been achieved through catalytic methods, suggesting that stereocontrolled reactions involving the oxolane-2,5-dione are feasible. rsc.org

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

Detailed kinetic and thermodynamic data specifically for the reactions of this compound are not widely available in the public domain. However, studies on related cyclic anhydrides, such as succinic anhydride, provide valuable insights. researchgate.netrit.edu

The kinetics of ring-opening reactions are influenced by several factors:

Nucleophile Strength: Stronger nucleophiles generally lead to faster reaction rates.

Solvent: The polarity and solvating ability of the solvent can affect the reaction rate. researchgate.net

Catalyst: The presence of an acid or base catalyst can significantly accelerate the reaction. researchgate.net

Temperature: As with most chemical reactions, an increase in temperature typically leads to an increase in the reaction rate.

Thermodynamically, the ring-opening of cyclic anhydrides is generally a favorable process due to the release of ring strain. nih.gov The hydrolysis of cyclic anhydrides is an exothermic process. nih.gov In the context of polymerization, the thermodynamics are crucial for determining the polymerizability of the monomer and the ceiling temperature of the polymerization. nih.gov

The following table provides a qualitative overview of the expected kinetic and thermodynamic parameters for key transformations:

Transformation

Expected Kinetics

Expected Thermodynamics (ΔG)

Hydrolysis

Fast, especially with catalysis

Exergonic (Favorable)

Alcoholysis

Moderate, catalyst dependent

Exergonic (Favorable)

Ring-Opening Polymerization

Dependent on initiator and conditions

Exergonic (Favorable) below ceiling temperature

Derivatization and Functionalization of the 3 Ethyl 3 Methyloxolane 2,5 Dione Framework

Synthesis of Functionalized Cyclic Derivatives

The functionalization of the 3-ethyl-3-methyloxolane-2,5-dione ring can be envisioned through several reaction pathways, primarily involving the reaction of the anhydride (B1165640) with nucleophiles. While specific research on this particular substituted anhydride is limited, the well-documented reactivity of succinic anhydride and its derivatives provides a strong basis for predicting its chemical behavior.

One of the most common reactions of cyclic anhydrides is their reaction with amines to form N-substituted cyclic imides, in this case, N-substituted 3-ethyl-3-methylsuccinimides. This two-step process typically involves the initial ring-opening of the anhydride by the amine to form an intermediate amic acid. Subsequent dehydration of the amic acid, often facilitated by heating or the use of a dehydrating agent, leads to the formation of the stable five-membered imide ring.

The general reaction scheme is as follows: this compound + R-NH₂ → Intermediate Amic Acid → N-Substituted 3-ethyl-3-methylsuccinimide + H₂O

This reaction is highly versatile, as a wide variety of primary amines can be used, allowing for the introduction of diverse functional groups at the nitrogen atom of the resulting succinimide.

Table 1: Potential N-Substituted 3-Ethyl-3-methylsuccinimide Derivatives

Reactant Amine (R-NH₂)Resulting N-Substituent (R)Potential Application Area
BenzylamineBenzylPharmaceutical synthesis
Ethanolamine2-HydroxyethylPolymer chemistry
GlycineCarboxymethylBio-conjugation
AnilinePhenylMaterial science

Furthermore, the this compound framework could potentially undergo ring-opening polymerization. The copolymerization of various cyclic anhydrides with epoxides is a known method for producing polyesters. nih.govmdpi.comrsc.org In such a process, the anhydride ring is opened, and the resulting monomeric units are incorporated into a growing polymer chain. The presence of the ethyl and methyl groups on the ring would be expected to influence the properties of the resulting polyester (B1180765), such as its thermal stability and solubility.

Formation of Novel Heterocyclic Compounds Utilizing the Oxolane-2,5-dione Moiety

The this compound moiety can serve as a building block for the synthesis of more complex heterocyclic systems. By reacting the anhydride with bifunctional nucleophiles, it is possible to construct larger rings containing additional heteroatoms.

For instance, the reaction with hydrazines (H₂N-NH-R) can lead to the formation of pyridazinedione derivatives. The initial nucleophilic attack by one nitrogen atom of the hydrazine (B178648) would open the anhydride ring, and subsequent intramolecular cyclization involving the second nitrogen atom would form a six-membered heterocyclic ring.

Table 2: Potential Heterocyclic Scaffolds from this compound

ReactantResulting Heterocyclic ScaffoldPotential Reaction Type
HydrazinePyridazinedioneCondensation
o-PhenylenediamineBenzodiazepinedioneCondensation
Amino alcoholsOxazepinedioneCondensation

Exploration of Structural Analogs and Related Scaffolds

The study of structural analogs of this compound provides valuable insights into the structure-activity relationships and potential applications of this class of compounds. Key analogs include other substituted succinic anhydrides.

One notable analog is itaconic anhydride (3-methylideneoxolane-2,5-dione). This compound features an exocyclic double bond, which makes it a valuable monomer for polymerization. The presence of the double bond also offers additional sites for chemical modification.

Another relevant analog is (3S)-3-methyloxolane-2,5-dione . nih.gov This chiral molecule is of interest in stereoselective synthesis. The reactivity of these analogs in forming heterocyclic compounds and undergoing polymerization is a subject of ongoing research.

The synthesis of these analogs often follows similar principles to that of this compound, typically involving the cyclization of a corresponding dicarboxylic acid. The specific substituents on the ring influence the physical and chemical properties of the resulting anhydride.

Table 3: Comparison of this compound and its Analogs

Compound NameCAS NumberMolecular FormulaKey Structural Feature
This compound50598-33-9C₇H₁₀O₃Ethyl and methyl substitution at the 3-position
Itaconic anhydride2170-03-8C₅H₄O₃Exocyclic double bond at the 3-position
(3S)-3-methyloxolane-2,5-dione6973-20-2C₅H₆O₃Chiral center with a methyl group at the 3-position

The exploration of these and other structural analogs contributes to a broader understanding of the chemical space around this compound and can guide the design of new molecules with tailored properties for various applications in materials science and medicinal chemistry.

Polymer Chemistry and Advanced Materials Research Involving Oxolane 2,5 Dione Moieties

Ring-Opening Polymerization (ROP) of 3-Ethyl-3-methyloxolane-2,5-dione

Ring-opening polymerization (ROP) is the primary method for converting cyclic esters and anhydrides into polyesters. For this compound, this process involves the cleavage of the endocyclic ester bond, leading to the formation of a linear polyester (B1180765) chain. The polymerization can be initiated through various mechanisms, including anionic, cationic, and coordination-insertion pathways.

Anionic ring-opening polymerization (AROP) of cyclic anhydrides like this compound can be initiated by nucleophiles such as alkoxides, hydroxides, or organometallic compounds. The polymerization proceeds via a nucleophilic acyl substitution mechanism. The initiator attacks one of the carbonyl carbons of the anhydride (B1165640), leading to the opening of the ring and the formation of a carboxylate propagating species.

The general steps of the AROP of a 3,3-disubstituted oxolane-2,5-dione can be outlined as follows:

Initiation: A nucleophile (Nu⁻) attacks a carbonyl carbon of the monomer, opening the ring to form a carboxylate anion.

Propagation: The newly formed carboxylate end-group attacks another monomer molecule, adding it to the growing polymer chain. This process repeats, leading to the formation of a polyester.

Termination: The polymerization can be terminated by the introduction of a proton source or other quenching agents, or by side reactions.

It is important to note that the AROP of some cyclic esters can be a "living" polymerization, meaning that termination and chain transfer reactions are minimal. This allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The use of specific initiator systems, such as tetraoctylammonium bromide in combination with triisobutylaluminum, has been shown to facilitate the controlled synthesis of copolymers of related cyclic ethers. nih.gov

Cationic ring-opening polymerization (CROP) is another viable route for the polymerization of cyclic esters and ethers. nih.gov This method typically employs Brønsted or Lewis acids as initiators. nih.gov In the case of this compound, the polymerization would likely proceed through the following steps:

Initiation: A proton or a Lewis acid activates the monomer by coordinating to one of the carbonyl oxygens or the ether oxygen of the ring. This activation makes the carbonyl carbon more electrophilic.

Propagation: A monomer molecule attacks the activated propagating chain end, leading to the incorporation of the monomer and the regeneration of the active species.

Termination and Chain Transfer: CROP is often plagued by side reactions such as chain transfer to monomer or polymer, and termination reactions, which can lead to broader molecular weight distributions and lower molecular weight polymers. acs.org

The choice of initiator and reaction conditions is crucial for controlling the CROP of cyclic monomers. For instance, solid acid catalysts like tungstophosphoric acid have been used for the CROP of tetrahydrofuran, demonstrating the potential for more environmentally friendly polymerization processes. nih.gov

To tailor the properties of the final polymer, this compound can be copolymerized with other cyclic monomers, such as lactones (e.g., ε-caprolactone, lactide) or epoxides. acs.org Copolymerization can lead to polymers with a range of properties, from rigid plastics to soft elastomers, depending on the comonomers and their ratio.

Ring-opening copolymerization (ROCOP) of cyclic anhydrides with epoxides is a well-established method for producing polyesters. wikipedia.org This approach could be applied to this compound to create polyesters with alternating or random structures. The use of specific catalysts can control the sequence of monomer incorporation.

Similarly, copolymerization with lactones can be achieved. The relative reactivity of the monomers will determine the resulting polymer microstructure (i.e., random, blocky, or alternating). DFT calculations on the copolymerization of anhydrides and lactones have shown that the energy barrier for the ring-opening of the anhydride is often significantly lower than that of the lactone, suggesting a preference for anhydride incorporation under certain conditions. acs.org

The presence of the ethyl and methyl substituents at the 3-position of the oxolane ring in this compound is expected to have a significant impact on its polymerization reactivity.

Steric Hindrance: The bulky substituents can sterically hinder the approach of the initiator and the propagating chain end to the carbonyl carbons. This could potentially lead to a lower polymerization rate compared to unsubstituted succinic anhydride.

Ring Strain: The substituents may also affect the ring strain of the monomer. Generally, higher ring strain leads to a higher polymerization driving force and a faster polymerization rate. The gem-disubstitution at the 3-position might alter the ring conformation and its inherent strain.

Electronic Effects: The alkyl substituents are electron-donating, which could slightly decrease the electrophilicity of the carbonyl carbons, potentially slowing down both anionic and cationic polymerization.

Kinetic studies of the ROP of similarly substituted monomers, such as alkyl-substituted morpholine-2,5-diones, have shown that the polymerization rate can be influenced by the nature of the substituent. nih.gov

Synthesis and Characterization of Functionalized Polymers and Copolymers

While specific research on polymers derived solely from this compound is not widely available in the public domain, the synthesis of polyesters from related succinic acid derivatives is well-documented. researchgate.netmdpi.com These polyesters are typically synthesized through polycondensation or ring-opening polymerization.

The characterization of such polymers would involve a suite of analytical techniques to determine their molecular weight, structure, thermal properties, and morphology.

Characterization Technique Information Obtained
Gel Permeation Chromatography (GPC) Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ).
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Chemical structure, composition of copolymers, and end-group analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of characteristic functional groups, such as ester carbonyls (C=O) and C-O stretching vibrations.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior.
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.

For instance, the synthesis of unsaturated polyesters from succinic acid and maleic anhydride with various diols has been reported, with characterization confirming the successful incorporation of the monomers and providing insights into the thermal and mechanical properties of the resulting materials. mdpi.com

Design of Polymer Architectures Incorporating Oxolane-2,5-dione Units

The incorporation of this compound into various polymer architectures can lead to materials with tailored functionalities and properties. The anhydride-derived repeating unit introduces a pendant carboxylic acid group upon hydrolysis of the ester linkage in the backbone, which can be used for further functionalization.

Linear Polymers: The most straightforward architecture is a linear polyester or copolyester, as described in the previous sections. The properties of these polymers can be tuned by the choice of comonomers and the polymer's molecular weight.

Block Copolymers: Living polymerization techniques could enable the synthesis of block copolymers, where a block of poly(this compound) is combined with blocks of other polymers, such as poly(ethylene glycol) or polylactide. These block copolymers could self-assemble into various nanostructures with potential applications in drug delivery and nanotechnology.

Graft Copolymers: The polyester backbone could be used as a scaffold for grafting other polymer chains, leading to graft copolymers with a comb-like architecture.

Cross-linked Networks: The polyester chains can be cross-linked to form thermoset materials or hydrogels. For example, if copolymerized with a monomer containing a reactive group (like a double bond), subsequent cross-linking can be achieved.

The design of these architectures allows for precise control over the macroscopic properties of the material, leveraging the specific chemical characteristics of the this compound repeating unit.

Advanced Spectroscopic and Structural Characterization of 3 Ethyl 3 Methyloxolane 2,5 Dione and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 3-Ethyl-3-methyloxolane-2,5-dione, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments provides a complete picture of its covalent framework and through-space interactions.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to display distinct signals corresponding to the chemically inequivalent protons of the ethyl and methyl groups, as well as the methylene (B1212753) protons within the oxolane ring. The ethyl group should present as a quartet for the methylene (CH₂) protons coupled to the adjacent methyl protons, and a triplet for the terminal methyl (CH₃) protons. The methyl group at the C3 position would appear as a singlet, and the two protons of the C4 methylene group in the ring are diastereotopic and would likely appear as a pair of doublets (an AX system).

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include two distinct resonances in the downfield region corresponding to the two carbonyl carbons (C2 and C5). The quaternary C3 carbon, the methylene C4 carbon, and the carbons of the ethyl and methyl substituents would appear in the upfield aliphatic region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Type Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Multiplicity
C2 Carbonyl - ~175-178 Singlet
C3 Quaternary - ~45-50 Singlet
C4 Methylene (ring) ~2.8-3.2 ~35-40 2x Doublet
C5 Carbonyl - ~175-178 Singlet
C3-CH₃ Methyl ~1.4-1.6 ~20-25 Singlet
C3-CH₂CH₃ Methylene ~1.8-2.1 ~28-33 Quartet

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential to unambiguously assign the signals predicted in the 1D spectra and to confirm the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a key cross-peak would be observed between the methylene and methyl protons of the ethyl group, confirming their connectivity.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be used to definitively assign each proton signal to its corresponding carbon atom (e.g., linking the ¹H signals of the ethyl and methyl groups to their respective ¹³C signals).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are separated by two or three bonds. It is particularly powerful for identifying quaternary carbons. Expected key correlations would include those from the protons of the C3-methyl and C3-ethyl groups to the quaternary C3 carbon and the carbonyl carbons (C2 and C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing insights into the molecule's conformation and stereochemistry. For this molecule, NOESY could reveal through-space interactions between the protons of the C3 substituents (ethyl and methyl) and the C4 methylene protons on the ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 142.15 g/mol . fda.govaxios-research.com

Under electron ionization (EI), the molecule would first form a molecular ion (M⁺•) at m/z 142. The fragmentation of cyclic anhydrides is often characterized by the loss of small, stable neutral molecules like carbon dioxide (CO₂) and carbon monoxide (CO). Key fragmentation pathways would include:

Loss of CO₂: A primary fragmentation step leading to a fragment ion at m/z 98.

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage at the C3 position would result in a fragment at m/z 113.

Loss of a methyl radical (•CH₃): Alpha-cleavage of the methyl group would yield a fragment at m/z 127.

McLafferty rearrangement: If applicable, this could lead to characteristic neutral losses.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Identity Fragmentation Pathway
142 [M]⁺• Molecular Ion
127 [M - CH₃]⁺ Loss of methyl radical
113 [M - C₂H₅]⁺ Loss of ethyl radical
98 [M - CO₂]⁺• Loss of carbon dioxide
70 [M - CO₂ - C₂H₄]⁺• Loss of CO₂ followed by ethylene (B1197577)
57 [C₄H₉]⁺ Alkyl fragment

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the definitive solid-state structure of a molecule, yielding precise data on bond lengths, bond angles, and torsional angles. Although a specific crystal structure for this compound is not available in the published literature, the parent succinic anhydride (B1165640) is known to form orthorhombic crystals. nih.gov

A crystallographic study of this compound would reveal:

Ring Conformation: The five-membered oxolane ring is not planar and would adopt a twisted or envelope conformation to minimize steric strain.

Bond Parameters: Precise measurements of the C=O, C-O, and C-C bond lengths and the angles within the ring and involving the substituents.

Absolute Configuration: For a crystal grown from an enantiomerically pure sample, X-ray analysis can determine the absolute configuration ((R) or (S)) at the C3 chiral center.

Intermolecular Interactions: The crystal packing would show how molecules interact in the solid state, identifying any weak intermolecular forces like C-H···O hydrogen bonds.

Vibrational Spectroscopy (Infrared and Raman) for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups and probe the molecular conformation of a compound. The key feature in the vibrational spectrum of an acid anhydride is the pair of carbonyl (C=O) stretching bands. acs.org

For this compound, which is a five-membered cyclic anhydride, two strong C=O stretching absorptions are expected due to symmetric and asymmetric coupling of the two carbonyl vibrations. msu.edu

Asymmetric C=O stretch: Expected at a higher frequency (~1840-1870 cm⁻¹).

Symmetric C=O stretch: Expected at a lower frequency (~1770-1800 cm⁻¹). For five-membered ring anhydrides, this lower frequency band is typically the more intense of the two. acs.orgmsu.edu

Other significant vibrations would include C-O-C stretching of the anhydride system (~1000-1300 cm⁻¹) and the various C-H bending and stretching vibrations of the alkyl groups and the ring methylene group.

Table 3: Predicted Principal Vibrational Bands for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity (IR)
C-H Stretching (Alkyl) 2850-3000 Medium-Weak
Asymmetric C=O Stretching 1840-1870 Strong
Symmetric C=O Stretching 1770-1800 Very Strong
C-H Bending (Alkyl) 1370-1470 Medium

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism) for Absolute Configuration Determination

Since this compound possesses a chiral center at the C3 position, chiroptical techniques like Electronic Circular Dichroism (ECD) or Vibrational Circular Dichroism (VCD) can be employed to investigate its stereochemical properties. ECD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The ECD spectrum is dominated by the electronic transitions of the dicarbonyl chromophore. For succinic anhydrides, the n→π* transitions of the carbonyl groups typically give rise to Cotton effects in the 220-250 nm region. rsc.org The sign and magnitude of these Cotton effects are highly sensitive to the conformation of the five-membered ring and the nature and orientation of the substituents at the chiral center. rsc.orgpsu.edu

By comparing the experimentally measured ECD spectrum with spectra predicted by quantum-chemical calculations for both the (R) and (S) enantiomers, the absolute configuration of a given sample can be unambiguously determined. Studies on similar α-substituted succinic anhydrides have shown that the octant rule can be applied to correlate the sign of the Cotton effect with the molecular geometry and absolute configuration. rsc.org The solvent can significantly influence the conformational equilibrium between different skewed ring forms, thereby affecting the resulting ECD spectrum. psu.edu

Computational and Theoretical Chemistry Studies of 3 Ethyl 3 Methyloxolane 2,5 Dione

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Ethyl-3-methyloxolane-2,5-dione, these calculations would provide insights into its stability, electron distribution, and spectroscopic properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. For a molecule like this compound, DFT calculations would be invaluable for predicting its geometry, vibrational frequencies (which correspond to IR spectra), and reaction energetics.

In studies of the related molecule, succinic anhydride (B1165640), DFT at the B3LYP level of theory has been employed to investigate reaction pathways, such as aminolysis. researchgate.netnih.govacs.org For this compound, similar calculations could be used to determine how the ethyl and methyl substituents influence the electron density and reactivity of the anhydride ring.

Ab Initio Methods for Molecular Properties

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a high level of accuracy.

For succinic anhydride, high-level ab initio calculations, including MP2 and CCSD(T), have been used to refine the energetics of reaction pathways calculated with DFT. researchgate.netnih.gov Similar ab initio studies on this compound would provide benchmark data for its molecular properties, such as its precise three-dimensional structure and the energy required for electronic excitation.

Conformational Analysis and Energy Landscape Mapping

The presence of a flexible ethyl group in this compound suggests that it can exist in multiple conformations. Conformational analysis involves identifying these different spatial arrangements of the atoms and determining their relative energies.

Computational studies on the structurally similar succinic acid have utilized methods like DFT and MP2 to map its conformational landscape, revealing multiple stable conformers. aip.org For this compound, a similar computational approach would involve systematically rotating the bonds of the ethyl group and the ring to identify all possible low-energy conformations. This would result in an energy landscape map, which is crucial for understanding the molecule's behavior in different environments.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions is a key area where computational chemistry can provide significant insights. By modeling the reaction pathways, it is possible to identify the transition states—the highest energy points along the reaction coordinate—and calculate the activation energies.

For the parent compound, succinic anhydride, the mechanisms of unimolecular decomposition and aminolysis have been studied computationally. researchgate.netnih.govacs.orgnih.gov These studies have identified concerted and stepwise reaction pathways and calculated the associated energy barriers. For this compound, computational modeling could elucidate how the ethyl and methyl groups affect the mechanisms of reactions like hydrolysis or reactions with other nucleophiles.

Modeling of Steric and Electronic Effects on Reactivity and Selectivity

The ethyl and methyl groups at the C3 position of this compound are expected to exert significant steric and electronic effects on its reactivity. Steric hindrance from these groups could, for example, influence which of the two carbonyl groups is preferentially attacked by a nucleophile.

Computational models can quantify these effects. By calculating properties such as the electrostatic potential mapped onto the electron density surface, one can visualize the electronically rich and poor regions of the molecule. This would help in predicting the regioselectivity of its reactions. While no specific studies on this molecule exist, the general principles of using computational models to understand steric and electronic effects are well-established in organic chemistry.

In Silico Prediction of Molecular Interactions and Spectroscopic Parameters

In silico methods can predict how this compound would interact with other molecules, such as solvents or biological macromolecules. Furthermore, these methods can predict various spectroscopic parameters, which can then be compared with experimental data.

For instance, time-dependent DFT (TD-DFT) calculations could predict the UV-Vis absorption spectrum of the molecule. Calculations of nuclear magnetic shielding tensors would allow for the prediction of its NMR spectrum. While no such predictions have been published for this compound, these computational techniques are standard in modern chemical research.

Data Tables

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended to confirm the structural integrity of 3-Ethyl-3-methyloxolane-2,5-dione?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural confirmation. Key parameters include orthorhombic symmetry (space group P2₁2₁2₁) with unit cell dimensions a = 5.4854 Å, b = 7.3498 Å, and c = 12.1871 Å, validated via refinement (R factor = 0.026) . Complement with IR spectroscopy to verify carbonyl stretching frequencies (~1800 cm⁻¹) and NMR (¹³C/¹H) to resolve substituent environments.

Q. How should researchers handle this compound given limited toxicity data?

  • Methodological Answer : Adopt precautionary measures outlined in safety data sheets (SDS), including:

  • Use of PPE (gloves, goggles, lab coat) during synthesis or handling.
  • Immediate decontamination of spills with soap/water for skin contact and copious rinsing for eye exposure .
  • Conduct experiments in fume hoods to mitigate inhalation risks. Note: Chronic toxicity and ecotoxicity data remain uncharacterized, necessitating institutional biosafety committee review .

Q. What synthetic routes are reported for oxolane-2,5-dione derivatives?

  • Methodological Answer : While direct synthesis of this compound is not detailed in the evidence, analogous compounds (e.g., morpholine-2,5-diones) are synthesized via cyclization of substituted dicarboxylic acids or esters under anhydrous conditions. Catalytic methods (e.g., acid-catalyzed intramolecular esterification) are common .

Advanced Research Questions

Q. How do steric and electronic effects of ethyl/methyl substituents influence copolymerization reactivity with lactones?

  • Methodological Answer : Ethyl/methyl groups increase steric hindrance, potentially reducing ring-opening polymerization (ROP) rates. Compare kinetics using differential scanning calorimetry (DSC) or gel permeation chromatography (GPC). For example, copolymerization with ε-caprolactone requires precise stoichiometric control to avoid side reactions (e.g., transesterification), as seen in morpholine-2,5-dione systems .

Q. What experimental challenges arise in refining hydrogen atom positions in X-ray crystallography of this compound?

  • Methodological Answer : Hydrogen atoms are often constrained during refinement due to low electron density. For this compound, isotropic displacement parameters (Uiso) were fixed using SHELXL97, with extinction correction applied (coefficient = 0.037). High-resolution data (θmax = 28.0°) and multi-scan absorption correction (Tmin/Tmax = 0.966/0.991) improve accuracy .

Q. How can researchers resolve contradictions in safety data between SDS sources?

  • Methodological Answer : Cross-reference hazard classifications (e.g., GHS) and regulatory compliance (e.g., EC 1907/2006). For instance, while one SDS lists "no other hazards" , another emphasizes undefined chronic toxicity . Mitigate discrepancies by:

  • Conducting Ames tests for mutagenicity.
  • Performing zebrafish embryo toxicity assays as preliminary ecotoxicological screens .

Q. What strategies optimize the synthesis of high-purity (>98%) this compound?

  • Methodological Answer : Use preparative HPLC with a C18 column (mobile phase: acetonitrile/water gradient) for purification. Validate purity via LC-MS and monitor for byproducts (e.g., uncyclized precursors). Crystallize from ethyl acetate/hexane to achieve single-crystal quality for SCXRD .

Key Notes

  • Prioritize peer-reviewed crystallographic data (e.g., Acta Crystallographica) and regulatory-compliant SDS .
  • Advanced questions emphasize mechanistic analysis and experimental troubleshooting, aligning with academic research rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.